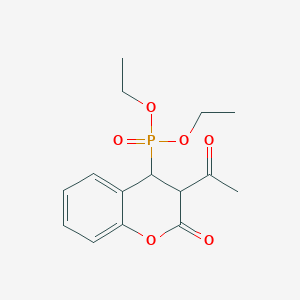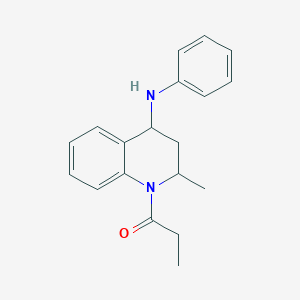![molecular formula C14H16N4OS B5496779 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 4-methyl-4H-1,2,4-triazol-3-yl and 1,2,3,4-tetrahydroquinoline. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their versatile biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a triazole ring can exhibit a range of properties, including thermal stability and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
CBMicro_008220: , also referred to as ChemDiv1_005628 , has been explored for its potential in antibacterial applications. The compound’s structure suggests it could be effective in disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes. This could lead to the development of new antibiotics, especially in the fight against drug-resistant strains .
Biomedical Engineering
The compound’s unique chemical structure indicates potential use in biomedical engineering, particularly in the design of microbiorobots . These microbiorobots could be employed for targeted drug delivery systems, allowing for precise treatment of diseases at the cellular level .
Cancer Research
1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline: shows promise in cancer research. Its molecular framework could be utilized to develop novel chemotherapeutic agents that target specific cancer cell lines, potentially leading to treatments with fewer side effects and improved efficacy .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-10-15-16-14(17)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,10H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDPDTYTCDFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

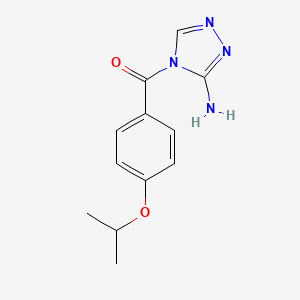
![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)
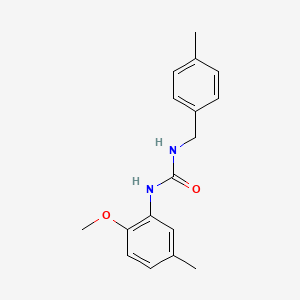
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
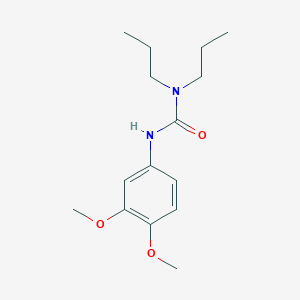
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)
